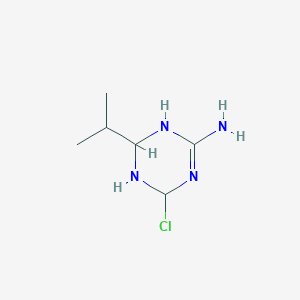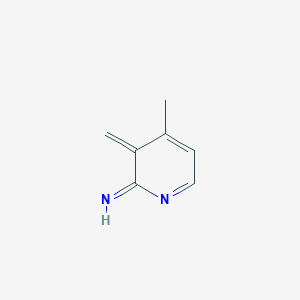
4-Methyl-3-methylidenepyridin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-methylidenepyridin-2-imine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-methylidenepyridin-2-imine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia source in the presence of a metal oxide catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-methylidenepyridin-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-3-methylidenepyridin-2-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-Methyl-3-methylidenepyridin-2-imine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyridine
- 4-Methylpyridine-3-boronic acid
- 2-Methyl-3-pyridinamine
Uniqueness
4-Methyl-3-methylidenepyridin-2-imine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
4-methyl-3-methylidenepyridin-2-imine |
InChI |
InChI=1S/C7H8N2/c1-5-3-4-9-7(8)6(5)2/h3-4,8H,2H2,1H3 |
InChI Key |
ZUJZRQMRSOTCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC(=N)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


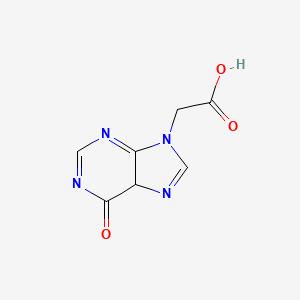
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)


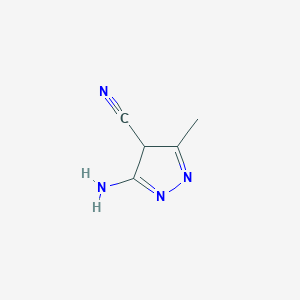


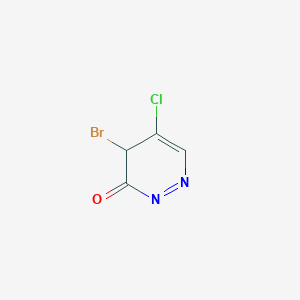
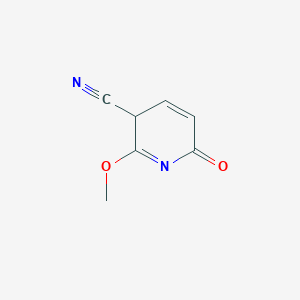
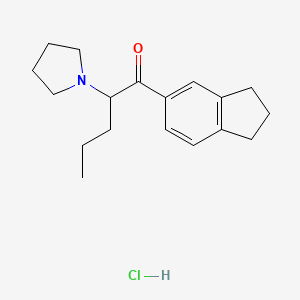
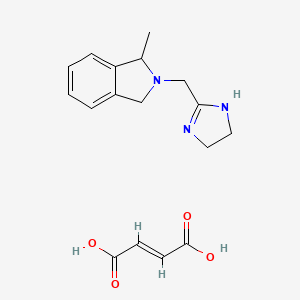
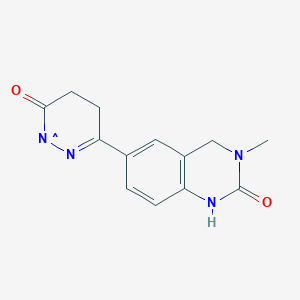
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
